2-(2-Hydroxycyclopentyl)-2-methylpropanal 2-(2-Hydroxycyclopentyl)-2-methylpropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733727
InChI: InChI=1S/C9H16O2/c1-9(2,6-10)7-4-3-5-8(7)11/h6-8,11H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

2-(2-Hydroxycyclopentyl)-2-methylpropanal

CAS No.:

Cat. No.: VC17733727

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxycyclopentyl)-2-methylpropanal -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 2-(2-hydroxycyclopentyl)-2-methylpropanal
Standard InChI InChI=1S/C9H16O2/c1-9(2,6-10)7-4-3-5-8(7)11/h6-8,11H,3-5H2,1-2H3
Standard InChI Key RBVVUSUCCDRGBT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C=O)C1CCCC1O

Introduction

Structural Characteristics and Molecular Identity

Core Structural Features

2-(2-Hydroxycyclopentyl)-2-methylpropanal combines a cyclopentane backbone with functional groups that confer distinct reactivity. The cyclopentyl ring provides rigidity and stereochemical complexity, while the hydroxyl group at the 2-position introduces polarity and hydrogen-bonding capability. The side chain—2-methylpropanal—features a branched aldehyde group, which is highly reactive in nucleophilic additions and condensations .

The molecular formula is inferred as C₉H₁₆O₂, derived from:

  • Cyclopentyl group (C₅H₉)

  • Hydroxyl group (OH)

  • 2-Methylpropanal side chain (C₄H₇O).

This structure positions the compound at the intersection of cyclic and acyclic chemistry, enabling diverse reactivity patterns.

Stereochemical Considerations

The cyclopentyl ring’s chair-like conformations and the hydroxyl group’s axial/equatorial positioning may influence stereoselectivity in reactions. For example, hydrogen bonding between the hydroxyl and aldehyde groups could stabilize specific conformers, affecting reaction pathways .

Synthetic Pathways and Methodological Insights

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-methyl-2′-phenylpropionic acid derivatives (US20110009636A1) offers a potential blueprint . The methodology involves:

  • Substrate Preparation: A brominated precursor (e.g., 4-bromo phenethyl alcohol) reacts with methyltrimethylsilyl dimethylketene acetal.

  • Catalytic System: Pd₂(dba)₃ and t-Bu₃P facilitate carbon-carbon bond formation.

  • Workup: Acidic conditions hydrolyze intermediates to yield the final aldehyde .

Applied to 2-(2-hydroxycyclopentyl)-2-methylpropanal, this approach might involve cyclopentanol derivatives as starting materials, with modifications to introduce the aldehyde moiety.

Bromination-Alkylation Sequences

2-Bromo-2-methylpropanal (CAS 13206-46-7) serves as a key intermediate in alkylation reactions . A plausible route for the target compound could involve:

  • Bromination: Cyclopentanone undergoes α-bromination to form 2-bromocyclopentanone.

  • Grignard Reaction: Reaction with methylmagnesium bromide introduces the methyl group.

  • Oxidation: Selective oxidation of the resulting alcohol to the aldehyde .

This pathway highlights the versatility of halogenated intermediates in constructing complex aldehydes.

Physicochemical Properties and Stability

Boiling Point and Solubility

Based on analogs:

  • 2-Bromo-2-methylpropanal: Boiling point ~113°C (estimated) .

  • 2-Hydroxy-2-methylpropanal: Molecular weight 88.11 g/mol, hydrophilic due to hydroxyl and aldehyde groups .

For 2-(2-hydroxycyclopentyl)-2-methylpropanal:

  • Estimated Boiling Point: 180–200°C (higher due to cyclopentyl group).

  • Solubility: Moderate in polar solvents (e.g., DMF, ethanol) but limited in hydrocarbons.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.6 ppm (cyclopentyl CH₂).

    • δ 2.1–2.4 ppm (methyl groups).

    • δ 9.5–9.8 ppm (aldehyde proton) .

  • IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The patent US20110009636A1 demonstrates the utility of aldehydes in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) . Similarly, 2-(2-hydroxycyclopentyl)-2-methylpropanal could serve as a precursor for:

  • Cyclopentane-Containing Drugs: Analogous to prostaglandins or antiviral agents.

  • Chiral Auxiliaries: The hydroxyl group enables asymmetric synthesis of enantiomerically pure compounds .

Polymer Chemistry

Aldehydes are pivotal in producing resins and cross-linking agents. The cyclopentyl group may enhance thermal stability in polyurethane or epoxy systems .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesApplications
2-Hydroxy-2-methylpropanalBranched aldehyde with hydroxylOrganic synthesis intermediate
CyclopentanoneCyclic ketoneSolvent, polymer precursor
2-Bromo-2-methylpropanalHalogenated aldehydeAlkylation reactions

The target compound’s uniqueness lies in merging cyclopentane’s conformational rigidity with the aldehyde’s reactivity, enabling novel applications in catalysis and drug design.

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